JH-Lph-28 -

JH-Lph-28

Catalog Number: EVT-10988550
CAS Number:
Molecular Formula: C21H21F4N3O3S
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JH-Lph-28 is a sulfonyl piperazine analog that serves as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase, commonly referred to as LpxH. This compound has garnered attention for its significant antibiotic activity, positioning it as a promising candidate in the fight against bacterial infections. The structural composition of JH-Lph-28 allows it to interact effectively with bacterial enzymes, making it a valuable tool in both research and potential therapeutic applications .

Source and Classification

JH-Lph-28 is classified under synthetic organic compounds, specifically within the category of sulfonyl piperazine derivatives. Its synthesis involves coupling substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride, which contributes to its unique biological properties. The compound is primarily sourced from laboratories engaged in pharmaceutical research and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of JH-Lph-28 follows a multi-step process that begins with the preparation of substituted phenyl piperazines. The key steps include:

  1. Coupling Reaction: The initial step involves the reaction between substituted phenyl piperazines and 1-acetyl-5-indolinesulfonyl chloride. This reaction is crucial as it forms the foundational structure of JH-Lph-28.
  2. Purification: Following the coupling reaction, purification techniques such as chromatography are employed to isolate the desired compound from by-products.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of JH-Lph-28 is C21H21F4N3O3SC_{21}H_{21}F_{4}N_{3}O_{3}S, with a molecular weight of approximately 471.5 g/mol. Its IUPAC name is 1-[5-[4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone.

Structural Features

  • Core Structure: The compound features a sulfonyl group attached to a piperazine ring, which is connected to an indoline moiety.
  • Functional Groups: The presence of fluorine atoms in the phenyl ring enhances its biological activity by improving binding affinity to target enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

JH-Lph-28 participates in various chemical reactions due to its functional groups:

  1. Reduction Reactions: While less common, reduction reactions can occur under specific conditions, potentially altering the sulfonyl or carbonyl groups.
  2. Substitution Reactions: The sulfonyl piperazine framework allows for substitution reactions involving both the phenyl and piperazine rings, which can lead to derivatives with enhanced properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts tailored to facilitate specific transformations.

Mechanism of Action

JH-Lph-28 exerts its antibacterial effects primarily through the inhibition of LpxH, an enzyme critical for lipid A biosynthesis in gram-negative bacteria. By binding to LpxH, JH-Lph-28 disrupts the formation of lipid A, leading to compromised bacterial membrane integrity and ultimately cell death.

Process and Data

The inhibition mechanism involves competitive binding at the active site of LpxH, where JH-Lph-28 mimics substrate interactions. Studies have shown that this compound significantly reduces LpxH activity, demonstrating a percentage inhibition rate that varies depending on concentration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

These properties are crucial for determining optimal storage conditions and potential applications in research settings .

Applications

JH-Lph-28 has several significant applications across various scientific fields:

  1. Chemical Research: Used as a model compound for studying LpxH inhibition, providing insights into antibiotic design.
  2. Biological Studies: Valuable for investigating bacterial resistance mechanisms and developing new antibacterial agents.
  3. Medical Research: Explored for therapeutic potential against bacterial infections due to its antibiotic properties.
  4. Industrial Applications: While still under investigation, there is potential for use in creating antibacterial coatings and materials that could enhance hygiene in various environments .
Introduction to Antibiotic Resistance and LpxH as a Novel Target

Global Health Crisis of Multidrug-Resistant Gram-Negative Pathogens

The rise of multidrug-resistant Gram-negative bacteria represents one of the most critical challenges in modern infectious disease management. Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae rank among the World Health Organization’s priority pathogens due to their extensive drug resistance profiles and association with high-mortality nosocomial infections [1] [3]. These pathogens deploy sophisticated resistance mechanisms, including impermeable outer membranes, efflux pumps, and enzymatic antibiotic degradation. The pharmaceutical industry’s withdrawal from antibacterial development since the 1980s—driven by economic constraints—has exacerbated this crisis, leaving virtually no novel antibiotic classes against Gram-negative bacteria [1] [5]. Consequently, infections caused by these pathogens result in prolonged hospitalizations, increased healthcare costs, and mortality rates exceeding 50% in vulnerable populations [3]. This urgent therapeutic gap necessitates targeting unexplored bacterial processes, such as lipid A biosynthesis, to circumvent existing resistance mechanisms.

Table 1: WHO Priority Gram-Negative Pathigms Requiring Novel Antibiotics

PathogenResistance Threat LevelAssociated Infections
Acinetobacter baumanniiCriticalVentilator-associated pneumonia
Pseudomonas aeruginosaCriticalSepsis, catheter-associated infections
Klebsiella pneumoniaeUrgentUrinary tract, bloodstream infections
Escherichia coliUrgentGastrointestinal, surgical site infections

Lipid A Biosynthesis Pathway as a Therapeutic Vulnerability

Lipid A, the hydrophobic membrane anchor of lipopolysaccharide (LPS), forms the outer leaflet of the Gram-negative outer membrane. This asymmetric bilayer structure serves as a formidable permeability barrier, excluding hydrophobic toxins and antibiotics [3] [6]. The Raetz pathway orchestrates lipid A biosynthesis through nine conserved enzymatic steps, all essential for bacterial viability and host adaptation [5] [6]. Disruption of this pathway not only compromises membrane integrity but also halts endotoxin production—a key virulence factor triggering septic shock [1] [4]. Crucially, this pathway is absent in humans, minimizing off-target toxicity risks. Among its enzymes, UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) catalyzes the fourth committed step: hydrolyzing UDP-2,3-diacylglucosamine (UDP-DAGn) to generate lipid X and uridine monophosphate [4] [6]. This reaction occurs at the inner membrane interface, positioning LpxH as a gatekeeper for downstream lipid A assembly. The pathway’s conservation across Gram-negative pathogens and its absence in mammals make it an ideal antibiotic target [3] [5].

Biological Function and Conservation of LpxH in Gram-Negative Bacteria

LpxH is a metalloenzyme belonging to the calcineurin-like phosphoesterase family. It features a dinuclear manganese cluster coordinated by conserved residues (His-76, Asp-77, Asn-160, and Glu-161 in Haemophilus influenzae) within its active site [6]. These metals activate water molecules for nucleophilic attack on the pyrophosphate bond of UDP-DAGn, yielding lipid X and uridine monophosphate [4] [6]. Unlike upstream enzymes (e.g., LpxC), LpxH operates at the first membrane-association step, linking cytosolic and membrane-bound lipid A synthesis [6]. Though three functional orthologs exist—LpxH (predominant in β- and γ-proteobacteria), LpxI (α-proteobacteria), and LpxG (Chlamydiae)—they never coexist in the same organism [1] [5]. LpxH is the most widespread, present in >70% of Gram-negative pathogens, including all WHO-priority species [3] [5]. Its functional conservation, combined with structural distinctions from human phosphatases, underscores its therapeutic relevance.

Table 2: Functional Orthologs of UDP-DAGn Hydrolase in Gram-Negative Bacteria

EnzymePhylogenetic DistributionStructural FeaturesMetal Dependence
LpxHβ- and γ-proteobacteria (e.g., E. coli, K. pneumoniae)Calcineruin-like phosphoesterase fold; dinuclear Mn²⁺ siteMn²⁺-dependent (600-fold activation)
LpxIα-proteobacteria (e.g., Caulobacter crescentus)Cupin fold; no metal dependenceNone
LpxGChlamydiae (e.g., Chlamydia trachomatis)Calcineruin-like phosphoesterase fold; modified metal siteNot characterized

Rationale for Targeting LpxH Over Other Lipid A Enzymes

LpxH offers distinct pharmacological advantages over other lipid A enzymes, particularly LpxC—the most extensively studied target in the pathway. First, inhibiting downstream steps (e.g., LpxH) causes dual toxicity: pathway disruption plus accumulation of bactericidal intermediates like UDP-DAGn [4] [5]. These metabolites incorporate into the inner membrane, compromising its integrity and inducing autolysis [4]. Second, LpxH inhibitors exploit a cryptic binding pocket distinct from the catalytic site. Structural studies reveal that sulfonyl piperazine compounds (e.g., JH-LPH-28) occupy the L-shaped acyl-chain chamber adjacent to the active site, inducing conformational changes that allosterically disrupt substrate binding [4] [5]. This mechanism circumvents resistance mutations affecting catalytic residues. Third, LpxH exhibits lower sequence variability than LpxC across pathogens, reducing the risk of target-based resistance [3] [5]. Finally, JH-LPH-28 demonstrates striking synergy with outer membrane permeabilizers (e.g., polymyxin B nonapeptide), overcoming penetration barriers in intrinsically resistant species like Escherichia coli [4] [5]. These attributes position LpxH as a high-value target with multiple mechanistic advantages.

Properties

Product Name

JH-Lph-28

IUPAC Name

1-[5-[4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

Molecular Formula

C21H21F4N3O3S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C21H21F4N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3

InChI Key

NYMCJUUEVIRRQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.